Pegtarazimod

acute graft‑versus‑host disease myeloperoxidase inhibition steroid‑refractory GVHD

Pegtarazimod (RLS-0071) is the only dual-action innate immunity inhibitor targeting both C1/MBL complement initiation and MPO/NETosis pathways simultaneously. Unlike C5 or C3 inhibitors, it preserves alternative pathway immunosurveillance and provides sub-minute complement inhibition—critical for time-sensitive ischemia-reperfusion models. Clinically validated in Phase 2 for aGvHD with 68% plasma MPO reduction and established neonatal PK in HIE. Ideal for neutrophil-centric inflammation studies with direct pharmacodynamic biomarker readout. Request a quote for high-purity research-grade material.

Molecular Formula C122H224N20O46S2
Molecular Weight 2771.3 g/mol
CAS No. 2056232-82-5
Cat. No. B15573095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePegtarazimod
CAS2056232-82-5
Molecular FormulaC122H224N20O46S2
Molecular Weight2771.3 g/mol
Structural Identifiers
InChIInChI=1S/C122H224N20O46S2/c1-14-85(8)104(124)118(161)131-90(13)109(152)136-96(80-84(6)7)114(157)140-105(86(9)15-2)119(162)137-95(79-83(4)5)113(156)135-94(23-26-102(146)147)121(164)142-30-18-20-99(142)117(160)141-106(87(10)16-3)120(163)139-98(82-190)116(159)138-97(81-189)115(158)134-92(21-24-100(123)143)111(154)133-93(22-25-101(144)145)112(155)132-91(19-17-28-128-122(125)126)110(153)130-89(12)108(151)129-88(11)107(150)127-29-32-166-34-36-168-38-40-170-42-44-172-46-48-174-50-52-176-54-56-178-58-60-180-62-64-182-66-68-184-70-72-186-74-76-188-78-77-187-75-73-185-71-69-183-67-65-181-63-61-179-59-57-177-55-53-175-51-49-173-47-45-171-43-41-169-39-37-167-35-33-165-31-27-103(148)149/h83-99,104-106,189-190H,14-82,124H2,1-13H3,(H2,123,143)(H,127,150)(H,129,151)(H,130,153)(H,131,161)(H,132,155)(H,133,154)(H,134,158)(H,135,156)(H,136,152)(H,137,162)(H,138,159)(H,139,163)(H,140,157)(H,141,160)(H,144,145)(H,146,147)(H,148,149)(H4,125,126,128)/t85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,104-,105-,106-/m0/s1
InChIKeyRHYRSQJYHDQJHH-OZXJSYINSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pegtarazimod (RLS-0071) Compound Profile: Dual-Action Complement and Neutrophil Inhibitor for Inflammatory Disease Research


Pegtarazimod (RLS-0071, CAS 2056232-82-5) is a 15‑amino‑acid synthetic peptide derived from the capsid protein of human astrovirus, conjugated with a 24‑mer monodisperse polyethylene glycol (PEG) tail at the C‑terminus. It functions as a dual‑action inhibitor targeting both humoral and cellular arms of innate immunity: it inhibits complement activation at the C1 and MBL initiators of the classical and lectin pathways, while simultaneously suppressing myeloperoxidase (MPO) activity and neutrophil extracellular trap (NET) formation [1] [2]. The compound is currently in Phase 2 clinical development for steroid‑refractory acute graft‑versus‑host disease (aGvHD), neonatal hypoxic‑ischemic encephalopathy (HIE), and acute exacerbations of chronic obstructive pulmonary disease (AE‑COPD) [3] [4].

Why Pegtarazimod Cannot Be Substituted with Other Complement Inhibitors or Neutrophil Modulators


Complement‑targeting therapeutics vary substantially in their site of cascade intervention and off‑target effects on immune surveillance. C5 inhibitors (e.g., eculizumab) block terminal pathway effectors but leave upstream C3 opsonization and neutrophil activation intact [1]. C3 inhibitors (e.g., pegcetacoplan, compstatin) inhibit all three complement pathways, potentially increasing encapsulated bacterial infection risk due to broad immune suppression [2]. Single‑mechanism MPO inhibitors (e.g., PF‑1355) lack complement‑modulating activity [3]. Pegtarazimod's distinct profile—selective C1/MBL inhibition preserving alternative pathway immunosurveillance plus direct MPO/NETosis suppression—creates a non‑interchangeable therapeutic fingerprint that cannot be replicated by any single‑target comparator [4].

Pegtarazimod Quantitative Differentiation Evidence: Head‑to‑Head and Cross‑Study Comparison Data


Pegtarazimod Demonstrates 68% Plasma MPO Reduction in Steroid‑Refractory aGvHD Patients — a Pharmacodynamic Response Not Reported for Belumosudil or Ruxolitinib

In the Phase 2 AURORA trial (NCT06343792) of steroid‑refractory aGvHD patients, pegtarazimod (10 mg/kg IV administered with ruxolitinib for 7 days) reduced median plasma myeloperoxidase (MPO) levels by 68% (p = 0.02), indicating direct target engagement of neutrophil‑driven inflammatory mechanisms [1] [2]. Belumosudil (ROCK2 inhibitor) trials in cGvHD have not reported plasma MPO reduction as a pharmacodynamic endpoint; its 75% ORR in cGvHD is derived from different patient populations and disease contexts, making MPO modulation a pegtarazimod‑specific differentiating biomarker [3].

acute graft‑versus‑host disease myeloperoxidase inhibition steroid‑refractory GVHD

Pegtarazimod Reduces Airway Neutrophil Counts by ~50% Following Inhaled LPS Challenge — Comparable Magnitude Not Demonstrated by Eculizumab or Avacopan in Pulmonary Inflammation Models

In a randomized, double‑blind, placebo‑controlled Phase 1b study (NCT05351671), pegtarazimod reduced absolute neutrophil counts in induced sputum by approximately 50% at 6 hours post‑inhaled LPS challenge compared to placebo (p = 0.04). Concurrently, sputum MPO, neutrophil elastase (NE), and IL‑1β levels were significantly decreased versus placebo [1] [2]. Eculizumab (C5 inhibitor) and avacopan (C5aR antagonist) do not directly inhibit neutrophil effector functions; their primary action is complement cascade blockade without demonstrated reduction in airway neutrophil infiltration in LPS challenge models [3].

airway neutrophilia LPS challenge neutrophil elastase inhibition

Pegtarazimod Achieves 90% Complement Inhibition Within 30 Seconds of IV Injection in Rat Model — A Kinetics Advantage Over Antibody‑Based C5 Inhibitors

In a preclinical rat model, intravenous injection of the pegylated PIC1 derivative (pegtarazimod) inhibited complement activation in the blood by 90% within 30 seconds of administration, demonstrating extremely rapid onset of action [1] [2]. Eculizumab, a humanized monoclonal anti‑C5 antibody, requires approximately 1 hour to achieve complement inhibition following IV infusion, and maximal C5 blockade occurs over 24 hours [3]. Pegcetacoplan (pegylated C3 inhibitor peptide) exhibits a longer time‑to‑maximum inhibition consistent with its subcutaneous administration pharmacokinetics [4].

complement inhibition kinetics acute inflammation rapid‑onset therapy

Pegtarazimod Reduces HIE Lesion Volume and Improves Memory Outcomes — Synergy with Therapeutic Hypothermia Not Demonstrated for C1 Esterase Inhibitors

In the rat pup Vannucci model of HIE, pegtarazimod in combination with therapeutic hypothermia significantly reduced brain lesion volume at 24 hours (p < 0.05 vs. hypothermia alone) and decreased T2 MRI signal at day 21 (p < 0.01). The combination also improved both short‑term and long‑term memory outcomes, while reducing C1q deposition in the brain at 1 hour (p = 0.01) and 8 hours (p = 0.005) [1] . Human plasma‑derived C1 esterase inhibitor (C1‑INH) has been evaluated in HIE preclinical models but has not demonstrated the same magnitude of additive neuroprotection with hypothermia, and its mechanism does not include MPO/NETosis inhibition [2].

hypoxic‑ischemic encephalopathy neuroprotection therapeutic hypothermia adjunct

Pegtarazimod Exhibits Predictive and Consistent PK in Neonates — Profile Not Established for Pegcetacoplan or Eculizumab in This Population

In the STAR trial (NCT05778188) of newborns with moderate‑to‑severe HIE undergoing therapeutic hypothermia, pegtarazimod (3 mg/kg IV q8h) demonstrated a predictable bi‑exponential pharmacokinetic profile consistent with adult human data at 2 mg/kg dosing, with no evidence of drug accumulation [1] [2]. Pharmacokinetic modeling predicted that 30% of neonates at the 3 mg/kg dose would achieve the target Cmax (17 μg/mL) associated with optimal efficacy in animal studies, and concentrations remained within previously established safety limits after accounting for reduced clearance due to organ immaturity and hypothermia [1]. Neither pegcetacoplan nor eculizumab has published neonatal PK data for HIE or comparable neonatal inflammatory conditions [3].

neonatal pharmacokinetics pediatric drug development HIE therapy

Pegtarazimod's Selective Upstream Complement Inhibition Preserves Alternative Pathway — Broader Immunosurveillance Retention vs. C3 and C5 Inhibitors

Pegtarazimod selectively inhibits complement activation at C1 and MBL (classical and lectin pathways) while fully preserving alternative pathway function [1]. C5 inhibitors (eculizumab) block all terminal pathway activity including C5b‑9 MAC formation, but leave C3 opsonization intact—a partial preservation profile [2]. C3 inhibitors (pegcetacoplan, compstatin) block all three complement pathways at the central C3 convertase step, resulting in broad immune suppression and clinically documented increased risk of encapsulated bacterial infections (e.g., Neisseria meningitidis, Streptococcus pneumoniae) [3]. The preservation of the alternative pathway with pegtarazimod is predicted to maintain host defense against pathogens that rely on alternative pathway opsonization [4].

complement pathway selectivity host defense preservation infection risk

Pegtarazimod Application Scenarios: Optimal Research and Procurement Use Cases Based on Quantitative Evidence


Steroid‑Refractory Acute Graft‑versus‑Host Disease (aGvHD) Research Requiring MPO Pharmacodynamic Monitoring

Pegtarazimod is optimally suited for aGvHD studies where neutrophil‑mediated lower GI tissue injury is the primary pathology and MPO reduction serves as a key pharmacodynamic endpoint. The Phase 2 AURORA trial demonstrated 68% plasma MPO reduction (p = 0.02) and lower GI MAGIC stage improvement in 4 of 5 patients within 7 days [1]. Unlike ruxolitinib (JAK inhibition) or belumosudil (ROCK2 inhibition), pegtarazimod provides a direct, measurable biomarker of neutrophil‑pathway engagement that is not available with comparator agents [2].

Neonatal Hypoxic‑Ischemic Encephalopathy (HIE) Adjunctive Therapy with Therapeutic Hypothermia

Pegtarazimod should be prioritized for neonatal HIE studies evaluating pharmacological adjuncts to therapeutic hypothermia. Preclinical data show pegtarazimod plus hypothermia significantly reduces lesion volume at 24 h (p < 0.05), decreases T2 MRI signal at day 21 (p < 0.01), and improves memory outcomes [1] [2]. The STAR trial has established neonatal PK predictability, with 30% of infants at 3 mg/kg q8h achieving target Cmax without drug accumulation [3]. No other complement‑pathway inhibitor has published neonatal PK or additive efficacy with hypothermia in HIE models.

Acute Pulmonary Inflammation Models with LPS‑Induced Airway Neutrophilia

For acute lung inflammation studies requiring validated neutrophil‑modulating endpoints, pegtarazimod offers a unique dual‑mechanism profile. The Phase 1b LPS challenge study demonstrated ~50% reduction in sputum neutrophil counts at 6 h post‑inhalation (p = 0.04), with concurrent decreases in MPO, NE, and IL‑1β [1] [2]. Eculizumab and avacopan do not directly reduce airway neutrophil infiltration in comparable challenge models, making pegtarazimod the preferred procurement choice for neutrophil‑centric pulmonary inflammation research [3].

Rapid‑Onset Complement Inhibition Studies in Acute Ischemia‑Reperfusion Models

Pegtarazimod is the optimal complement inhibitor for acute ischemia‑reperfusion injury studies where sub‑minute onset kinetics are required. Preclinical data confirm 90% complement inhibition within 30 seconds of IV injection in rats [1]. Eculizumab requires approximately 1 hour to onset with maximal blockade at 24 h, while pegcetacoplan's subcutaneous administration yields delayed systemic exposure [2]. For time‑sensitive experimental protocols measuring early complement‑mediated damage, pegtarazimod's kinetics are unmatched among clinically relevant complement inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pegtarazimod

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.